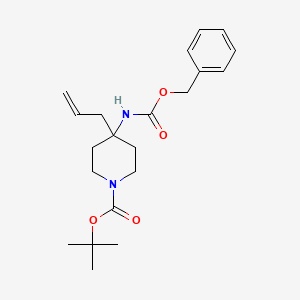
Methyl 6-(oxiran-2-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate is a chemical compound with a molecular weight of 17917 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a pyridine ring, which is further substituted with a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloromethylpyridine-3-carboxylate with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate chloromethylpyridine, which then undergoes epoxidation to yield the desired product.
Industrial Production Methods
Industrial production of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or hydroxy derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-(chloromethyl)pyridine-3-carboxylate: Similar structure but lacks the oxirane ring, leading to different reactivity and applications.
Methyl 6-(hydroxymethyl)pyridine-3-carboxylate: Contains a hydroxyl group instead of an oxirane ring, resulting in different chemical properties and biological activities.
Methyl 6-(aminomethyl)pyridine-3-carboxylate:
The uniqueness of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate lies in its oxirane ring, which imparts distinct reactivity and potential for diverse applications in scientific research.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
methyl 6-(oxiran-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)6-2-3-7(10-4-6)8-5-13-8/h2-4,8H,5H2,1H3 |
InChI 键 |
GLINLNGQPIVNLK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13475287.png)


![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)

amine hydrochloride](/img/structure/B13475322.png)

![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


